molecular formula C22H14FN3O5 B2902158 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-23-9

3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B2902158
CAS RN: 887898-23-9
M. Wt: 419.368
InChI Key: GPCOMSBKJLCSIK-UHFFFAOYSA-N
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Description

3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as FNAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FNAB belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Furthermore, this compound has been reported to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity both in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Furthermore, this compound has been reported to possess anti-inflammatory and antioxidant activities, which may have therapeutic applications in other diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for the research on 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. One potential direction is the development of new analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the molecular targets of this compound, which may provide insights into its mechanism of action. Furthermore, the potential applications of this compound in other diseases, such as inflammatory diseases, should be explored. Finally, the in vivo efficacy and toxicity of this compound should be further investigated to evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide involves the reaction of 2-fluorobenzoyl chloride with 4-nitroaniline to form 3-(2-fluorobenzamido)-4-nitrobenzoic acid. This intermediate is then treated with phosphorous oxychloride and 2-aminobenzofuran to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(2-fluorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated as a potential inhibitor of tubulin polymerization, which is a critical process for cancer cell division. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O5/c23-17-7-3-1-5-15(17)21(27)25-19-16-6-2-4-8-18(16)31-20(19)22(28)24-13-9-11-14(12-10-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCOMSBKJLCSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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